Cas no 2176201-90-2 (4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide)
4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1H-1,4-Diazepine-1-carboxamide, 4-cyclobutylhexahydro-N-phenyl-
- 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide
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- Inchi: 1S/C16H23N3O/c20-16(17-14-6-2-1-3-7-14)19-11-5-10-18(12-13-19)15-8-4-9-15/h1-3,6-7,15H,4-5,8-13H2,(H,17,20)
- InChI Key: DBAUTHDMBHKKOS-UHFFFAOYSA-N
- SMILES: N1(C(NC2=CC=CC=C2)=O)CCCN(C2CCC2)CC1
4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6556-6152-2μmol |
4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide |
2176201-90-2 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6152-5μmol |
4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide |
2176201-90-2 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6152-10μmol |
4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide |
2176201-90-2 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6152-20μmol |
4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide |
2176201-90-2 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6152-1mg |
4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide |
2176201-90-2 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6152-2mg |
4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide |
2176201-90-2 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6152-3mg |
4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide |
2176201-90-2 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6152-4mg |
4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide |
2176201-90-2 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6152-5mg |
4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide |
2176201-90-2 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6556-6152-10mg |
4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide |
2176201-90-2 | 10mg |
$79.0 | 2023-09-08 |
4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide Related Literature
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide
Research Brief on 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide (CAS: 2176201-90-2): Recent Advances and Applications
The compound 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide (CAS: 2176201-90-2) has recently emerged as a promising candidate in the field of chemical biology and pharmaceutical research. This small molecule, characterized by its unique diazepane scaffold and cyclobutyl-phenyl substitution pattern, has garnered significant attention due to its potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its utility in drug discovery pipelines.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide as a selective modulator of G protein-coupled receptors (GPCRs). The research team employed structure-activity relationship (SAR) analysis to demonstrate that the cyclobutyl moiety significantly enhances binding affinity to specific GPCR subtypes, while the carboxamide group contributes to metabolic stability. These findings suggest potential applications in neurological disorders where GPCR modulation is therapeutic.
In parallel research, scientists at several pharmaceutical companies have explored this compound's potential as a kinase inhibitor scaffold. Patent filings from 2022-2023 reveal that derivatives of 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide show promising activity against certain cancer-related kinases, with improved selectivity profiles compared to existing inhibitors. The CAS number 2176201-90-2 appears in multiple patent applications as a key intermediate in these medicinal chemistry programs.
Pharmacokinetic studies conducted in preclinical models indicate that 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide exhibits favorable absorption and distribution characteristics, with moderate plasma protein binding and good blood-brain barrier penetration. These properties make it particularly interesting for central nervous system (CNS) drug development. Recent optimization efforts have focused on reducing cytochrome P450 inhibition while maintaining the compound's desirable pharmacological profile.
The synthetic accessibility of 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide has also been a subject of recent investigation. A 2023 publication in Organic Process Research & Development describes an improved synthetic route to this scaffold, achieving higher yields and purity while reducing environmental impact. This advancement supports the compound's potential as a versatile building block for drug discovery programs.
Looking forward, researchers anticipate that 4-cyclobutyl-N-phenyl-1,4-diazepane-1-carboxamide and its derivatives may find applications beyond their current exploration areas. The compound's unique structural features and demonstrated biological activities position it as a valuable tool for chemical biology studies and a promising lead for therapeutic development in multiple disease areas.
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